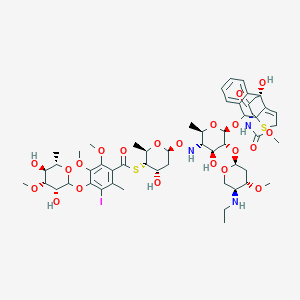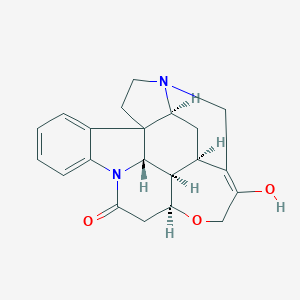
Calicheamicin epsilon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calicheamicin epsilon is a natural product that is produced by the bacterium Micromonospora echinospora. It is a potent antitumor agent that has been found to be effective against a variety of cancers, including leukemia, lymphoma, and solid tumors. Calicheamicin epsilon works by binding to DNA and causing breaks in the double helix, leading to cell death.
Mecanismo De Acción
Calicheamicin epsilon works by binding to DNA and causing breaks in the double helix, leading to cell death. The molecule consists of two components: a DNA-binding component and a cytotoxic component. The DNA-binding component binds to the minor groove of DNA, while the cytotoxic component causes breaks in the double helix.
Biochemical and Physiological Effects
Calicheamicin epsilon has been found to have potent antitumor properties. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Calicheamicin epsilon has also been found to inhibit DNA synthesis and repair, which leads to cell death. In addition, calicheamicin epsilon has been found to have immunomodulatory effects, which may enhance its antitumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using calicheamicin epsilon in lab experiments is its potency. It has been found to be effective at low concentrations, which makes it a useful tool for studying the mechanisms of cancer cell death. However, one limitation of using calicheamicin epsilon in lab experiments is its toxicity. It can be harmful to normal cells, which makes it difficult to use in certain experimental settings.
Direcciones Futuras
For research include the development of new analogs, identification of biomarkers, and further research on its immunomodulatory effects.
Métodos De Síntesis
Calicheamicin epsilon is produced by the bacterium Micromonospora echinospora. The synthesis method involves the fermentation of the bacteria in a nutrient-rich medium. After fermentation, the calicheamicin epsilon is extracted from the bacterial culture and purified using various chromatography techniques.
Aplicaciones Científicas De Investigación
Calicheamicin epsilon has been extensively studied for its antitumor properties. It has been found to be effective against a variety of cancers, including leukemia, lymphoma, and solid tumors. Calicheamicin epsilon has been used in preclinical studies to evaluate its efficacy and safety in animal models. It has also been used in clinical trials to evaluate its safety and efficacy in humans.
Propiedades
Número CAS |
128050-91-9 |
|---|---|
Nombre del producto |
Calicheamicin epsilon |
Fórmula molecular |
C54H74IN3O21S2 |
Peso molecular |
1292.2 g/mol |
Nombre IUPAC |
S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6S)-5-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(9R,14R)-9-hydroxy-14-(methoxycarbonylamino)-15-oxo-13-thiatetracyclo[7.4.3.01,10.03,8]hexadeca-3,5,7,10-tetraen-2-yl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate |
InChI |
InChI=1S/C54H74IN3O21S2/c1-11-56-28-21-72-33(19-31(28)67-6)76-44-39(62)37(23(3)74-51(44)78-48-26-14-12-13-15-27(26)53(66)20-30(60)47(57-52(65)71-10)54(48)32(53)16-17-80-54)58-79-34-18-29(59)46(25(5)73-34)81-49(64)35-22(2)36(55)42(45(70-9)41(35)68-7)77-50-40(63)43(69-8)38(61)24(4)75-50/h12-16,23-25,28-29,31,33-34,37-40,43-44,46-48,50-51,56,58-59,61-63,66H,11,17-21H2,1-10H3,(H,57,65)/t23-,24+,25-,28+,29+,31+,33+,34+,37-,38+,39+,40-,43-,44-,46-,47-,48?,50?,51+,53-,54?/m1/s1 |
Clave InChI |
XXTHLYVEMKYYDA-FRNXNLOSSA-N |
SMILES isomérico |
CCN[C@H]1CO[C@H](C[C@@H]1OC)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3C4=CC=CC=C4[C@@]5(CC(=O)[C@@H](C36C5=CCS6)NC(=O)OC)O)C)NO[C@H]7C[C@@H]([C@@H]([C@H](O7)C)SC(=O)C8=C(C(=C(C(=C8OC)OC)OC9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)OC)O)I)C)O)O |
SMILES |
CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C4=CC=CC=C4C5(CC(=O)C(C36C5=CCS6)NC(=O)OC)O)C)NOC7CC(C(C(O7)C)SC(=O)C8=C(C(=C(C(=C8OC)OC)OC9C(C(C(C(O9)C)O)OC)O)I)C)O)O |
SMILES canónico |
CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C4=CC=CC=C4C5(CC(=O)C(C36C5=CCS6)NC(=O)OC)O)C)NOC7CC(C(C(O7)C)SC(=O)C8=C(C(=C(C(=C8OC)OC)OC9C(C(C(C(O9)C)O)OC)O)I)C)O)O |
Sinónimos |
calicheamicin epsilon CLM epsilon |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B236282.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B236283.png)
![N-{3-[(2-bromobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236291.png)
![N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B236292.png)


![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236313.png)


![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236322.png)
